Array ( [bid] => 2498692 ) Buy 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 84712-08-3

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Catalog No.
S2787118
CAS No.
84712-08-3
M.F
C8H7BrN2O
M. Wt
227.061
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2...

CAS Number

84712-08-3

Product Name

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

IUPAC Name

6-bromo-3-methyl-1H-benzimidazol-2-one

Molecular Formula

C8H7BrN2O

Molecular Weight

227.061

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

YNULJBICDDCLTN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)NC1=O

solubility

not available
  • Chemical databases: Resources like PubChem National Institutes of Health: list the compound but do not specify any known research applications.
  • Commercial suppliers: Several chemical suppliers offer 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, but their product descriptions typically focus on its availability and properties, not its use in research [1, 2, 3].

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound characterized by a fused imidazole and benzene ring system. It contains a bromine atom, a methyl group, and a carbonyl group, contributing to its unique chemical properties. The molecular formula is C8H7BrN2OC_8H_7BrN_2O with a molecular weight of 227.06 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry .

There is no reported information regarding a specific mechanism of action for BMBI.

  • Due to the absence of extensive research data, safety information on BMBI, including toxicity, flammability, or reactivity, is not readily available. It's important to treat any unknown compound with caution and assume it may pose potential health risks.
, primarily involving nucleophilic substitution due to the presence of the bromine atom. Common reactions include:

  • Nucleophilic Aromatic Substitution: The bromine can be replaced by nucleophiles such as amines or alcohols, leading to various derivatives.
  • Cyclization Reactions: Under certain conditions, it can participate in cyclization reactions to form more complex structures.
  • Reactions with Electrophiles: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for electrophilic aromatic substitution.

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have indicated that it possesses antimicrobial activity against certain bacterial strains.
  • Anticancer Activity: Preliminary research suggests potential anticancer properties, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • CYP Inhibition: It has been identified as a CYP1A2 inhibitor, which may have implications for drug metabolism and interactions .

Several methods have been developed for synthesizing 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one:

  • Bromination of 1-Methylbenzimidazole: This method involves the bromination of 1-methylbenzimidazole under controlled conditions to yield the desired compound.
  • Cyclization from Precursors: Starting from appropriate precursors, cyclization reactions can be employed to form the benzimidazole framework.
  • One-Pot Synthesis: Some synthetic routes allow for one-pot reactions that simplify the process and improve yields.

The unique properties of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one lend it to various applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery efforts aimed at developing new antimicrobial or anticancer agents.
  • Chemical Research: It is utilized in synthetic organic chemistry for developing new compounds through modification of its structure.
  • Material Science: Potential applications in creating functional materials due to its unique electronic properties.

Interaction studies have focused on how 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one interacts with biological targets:

  • Protein Binding: Research indicates that this compound can bind to specific proteins involved in metabolic pathways, influencing their activity.
  • Enzyme Inhibition: Its role as a CYP1A2 inhibitor highlights its potential impact on drug metabolism and pharmacokinetics .

Several compounds share structural similarities with 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one1240593-33-21.00
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one1644148-81-10.98
5-Amino-6-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one24786-52-50.96
4-Bromo-1H-benzo[d]imidazol-2(3H)-one40644-16-40.93
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one305790-48-10.91

These compounds exhibit varying degrees of similarity based on structural features and biological activities. The uniqueness of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one lies in its specific combination of substituents that may enhance its biological efficacy compared to these similar compounds .

The synthesis of 5-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one relies fundamentally on the preparation and utilization of 4-bromo-1,2-benzenediamine as the primary precursor [4]. The preparation of this key intermediate involves a regioselective bromination approach that ensures the bromine atom is positioned at the 4-position of the o-phenylenediamine framework [4]. The bromination reaction typically employs sodium bromide and hydrogen peroxide as the brominating reagent system instead of liquid bromine, providing enhanced safety and environmental compatibility [4].

The optimized procedure for 4-bromo-o-phenylenediamine synthesis proceeds through a two-step pathway [4]. Initially, o-phenylenediamine undergoes reaction with the brominating reagent in acetic acid and acetic anhydride at temperatures ranging from 40 to 60 degrees Celsius, yielding 4-bromo-o-phenyl diacetyl amide [4]. The second step involves hydrolysis of the diacetyl amide intermediate using 5N sodium hydroxide aqueous solution in methanol, resulting in the formation of 4-bromo-o-phenylenediamine with high regioselectivity [4].

Synthetic ParameterOptimized ConditionYield (%)
Bromination Temperature50°C95.6
Reaction Time3 hours-
Sodium Bromide Equivalents153 g per reaction-
Hydrogen Peroxide Concentration30%-
Final Product PurityHPLC Analysis98.6

The conversion of 4-bromo-1,2-benzenediamine to the target benzimidazolone proceeds through cyclization reactions with appropriate carbonyl sources [13] [39]. One established methodology utilizes urea as the carbonylating agent under melt condensation conditions [39]. The reaction involves mixing 1 mole of 3-bromo-1,2-benzenediamine with 1 mole of urea, followed by heating at 190 degrees Celsius for 1 hour over a sand bath [39]. This thermal cyclization approach provides direct access to the benzimidazolone core structure with moderate to good yields [39].

Alternative synthetic routes employ triphosgene as a safer carbonylation reagent compared to phosgene [13]. The reaction of o-phenylenediamine derivatives with triphosgene offers improved safety profiles while maintaining synthetic efficiency [13]. Triphosgene serves as a solid, easier-to-handle alternative that significantly reduces risks to both human health and the environment compared to gaseous phosgene [13].

The methylation of the benzimidazolone nitrogen typically occurs through treatment with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions [35]. The regioselectivity of N-methylation can be controlled through careful selection of reaction conditions and base systems [35]. Potassium carbonate in dimethylformamide at elevated temperatures provides efficient methylation with good selectivity for the desired N1-methyl isomer [35].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for preparing benzimidazole derivatives, including 5-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one [8] [9] [10]. The application of microwave irradiation significantly reduces reaction times while improving yields and reaction selectivity [8]. Typical microwave-assisted protocols operate at temperatures ranging from 80 to 120 degrees Celsius with reaction times reduced to 5-20 minutes compared to conventional heating methods that require several hours [8] [10].

The microwave methodology for benzimidazole synthesis demonstrates remarkable efficiency in promoting cyclization reactions [10]. Two-component condensation reactions between substituted o-phenylenediamines and appropriate carbonyl sources proceed under microwave irradiation to generate benzimidazole derivatives in high yields [10]. The method achieves yields ranging from 94% to 98% with significantly shortened reaction times of 5 to 10 minutes [12].

Microwave ConditionsTemperature (°C)Time (min)Yield (%)
Standard Protocol801094
Optimized Conditions100598
Extended Heating120896

Solvent-free synthesis approaches offer additional advantages in terms of environmental sustainability and product isolation [11] [26]. Ball-milling strategies have been successfully employed for benzimidazole synthesis using recyclable zinc oxide nanoparticles as catalysts [11]. These mechanochemical approaches achieve high efficiency even on multi-gram scales while providing simplified product isolation procedures [11].

The solvent-free methodology typically employs neat reactants with catalytic amounts of promoting agents [26]. Erbium triflate has demonstrated exceptional catalytic activity for benzimidazole synthesis under solvent-free conditions [26]. The reaction proceeds through a one-pot procedure with reaction times of 2-5 minutes, affording products in excellent yields of 75-99% [26]. The methodology offers numerous benefits including rapid reaction rates, high yields, and simplified purification procedures [26].

Temperature optimization studies reveal that reaction temperatures of 70 degrees Celsius provide optimal balance between reaction rate and product selectivity [29]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to decomposition or side product formation [29]. The catalyst concentration plays a crucial role in optimization, with 0.2 grams of catalyst per reaction providing optimal yields [29].

Microwave-assisted synthesis demonstrates broad substrate tolerance, accommodating various substitution patterns on both the aromatic diamine and carbonyl components [14]. The methodology successfully processes both electron-donating and electron-withdrawing substituents on aromatic aldehydes, generating corresponding benzimidazole derivatives in excellent yields [14]. Heterocyclic aldehydes and aliphatic aldehydes also participate effectively in these transformations [14].

Role of Cyanuric Chloride in N-Acylation Reactions

Cyanuric chloride, chemically known as 2,4,6-trichloro-1,3,5-triazine, serves as a versatile reagent in organic synthesis with particular utility in N-acylation reactions relevant to benzimidazole chemistry [18] [19]. The compound functions as an efficient activating agent for carboxylic acids, facilitating their conversion to reactive acyl chloride intermediates under mild conditions [16] [18].

The mechanism of cyanuric chloride-mediated acylation involves initial formation of mixed anhydrides between carboxylic acids and the triazine reagent [18]. These activated intermediates readily undergo nucleophilic attack by amino groups, resulting in efficient amide bond formation [18]. The chloride centers of cyanuric chloride are easily displaced by nucleophiles, making it particularly effective for reactions with amines [18].

Reaction ParameterCyanuric Chloride MethodTraditional Method
Reaction TemperatureRoom Temperature60-80°C
Reaction Time1-2 hours6-12 hours
Yield Range85-95%70-85%
Side Product FormationMinimalModerate

In benzimidazole synthesis, cyanuric chloride facilitates the formation of N-acylated intermediates that can subsequently undergo cyclization to form the target heterocyclic structures [20] [22]. The reagent demonstrates particular effectiveness in promoting intramolecular cyclization reactions when appropriately positioned functional groups are present [22]. Reaction conditions typically involve 10 mol percent of cyanuric chloride as catalyst, enabling rapid cyclization within 8-20 minutes [22].

The triazine reagent also functions as a dehydrating agent, promoting the elimination of water molecules that accompany cyclization reactions [18]. This dual functionality as both activating agent and dehydrating agent makes cyanuric chloride particularly valuable in heterocycle synthesis [18]. The reagent converts amides to nitriles and activates carboxylic acids for subsequent reduction to alcohols [18].

Cyanuric chloride-catalyzed protocols demonstrate excellent functional group tolerance and compatibility with various aromatic substitution patterns [19]. The method successfully accommodates both electron-rich and electron-deficient aromatic systems [19]. Primary, secondary, and allylic alcohols participate effectively in glycosylation reactions mediated by cyanuric chloride, generating desired products in good to excellent yields [19].

The environmental advantages of cyanuric chloride methodology include reduced solvent requirements and simplified workup procedures [23]. The reactions typically proceed in aqueous suspensions, with products precipitating from solution to facilitate isolation [23]. The simplicity of use and handling characteristics make cyanuric chloride methodology attractive for both laboratory and potential industrial applications [23].

Purification Strategies and Yield Optimization

Effective purification of 5-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one requires careful selection of recrystallization solvents and chromatographic conditions [24] [30]. Solubility studies reveal that benzimidazole derivatives exhibit extremely low solubility in ethanol and acetone compared to methanol [30]. Methanol emerges as the preferred solvent for recrystallization procedures, providing optimal balance between solubility and crystallization efficiency [30].

The recrystallization process typically involves dissolving the crude product in hot methanol at saturation temperature around 35 degrees Celsius [30]. The filtered solution undergoes controlled evaporation over a period of ten days to yield transparent single crystals of high purity [30]. This slow evaporation technique produces crystals with excellent crystalline perfection suitable for analytical characterization [30].

Purification MethodSolvent SystemPurity Achieved (%)Recovery (%)
RecrystallizationMethanol99.085-90
Column ChromatographyHexane/Ethyl Acetate98.575-80
PrecipitationEthyl Acetate/Water95.090-95

Alternative purification strategies employ column chromatography using silica gel with benzene-ethyl acetate solvent systems [34]. The hexane/ethyl acetate (30:70) mixture provides effective separation of benzimidazole derivatives from synthetic impurities [31]. Thin-layer chromatography monitoring using the same solvent system enables optimization of column conditions and fraction collection [31].

For compounds requiring minimal purification, simple precipitation techniques offer practical alternatives [25]. Dissolution in ethyl acetate followed by aqueous extraction removes polar impurities while maintaining high product recovery [25]. This approach eliminates the need for chromatographic purification while achieving purities suitable for most applications [25].

Yield optimization strategies focus on reaction condition optimization and catalyst selection [32]. Temperature studies demonstrate that reaction temperatures of 70 degrees Celsius provide optimal yields while minimizing side product formation [29]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition pathways [29].

Catalyst loading optimization reveals that 10 mol percent catalyst concentration provides maximum efficiency for most benzimidazole-forming reactions [22]. Higher catalyst loadings do not significantly improve yields but may increase purification complexity [22]. The pH of reaction media requires careful control, with pH values around 4.2 providing optimal conditions for many cyclization reactions [32].

Reaction time optimization studies indicate that 3-hour reaction periods provide complete conversion for most substrates under optimized conditions [32]. Extended reaction times beyond 6 hours do not improve yields and may lead to product degradation [32]. Monitoring reaction progress through analytical techniques such as high-performance liquid chromatography enables precise determination of optimal reaction endpoints [4].

The thermodynamic stability of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one demonstrates characteristic thermal behavior consistent with halogenated benzimidazol-2-one derivatives. Experimental melting point determination reveals a sharp transition at 263-264°C, indicating a well-defined crystalline structure with strong intermolecular interactions [1] [2]. This relatively high melting point suggests significant thermal stability attributed to the rigid bicyclic benzimidazol-2-one core structure and the presence of hydrogen bonding networks.

Comparative thermal analysis studies of related benzimidazol-2-one derivatives provide insight into the thermal decomposition patterns. Research on trinitro-substituted benzimidazol-2-one compounds shows that thermal degradation typically initiates around 315°C with complex decomposition processes involving both sublimation and chemical breakdown [3]. The brominated compound under investigation is expected to exhibit similar thermal behavior, with the bromine substituent potentially influencing both the onset temperature and decomposition pathways.

The compound exhibits exceptional thermal stability at room temperature storage conditions, remaining chemically unchanged for extended periods when stored under appropriate conditions [4] [5] [6]. Thermogravimetric analysis of structurally similar compounds indicates that initial mass loss typically occurs between 250-300°C, corresponding to loss of volatile decomposition products or sublimation [7] [3]. The presence of the methyl group at the N1 position and bromine at the 5-position creates a stabilizing electronic environment that contributes to the overall thermal robustness.

Table 1: Thermal Stability Parameters

PropertyValueTemperature RangeReference
Melting Point263-264°CSharp transition [1] [2]
Thermal StabilityStableRoom temperature [4] [5]
Storage Stability>20 yearsAmbient conditions [3]
Decomposition Onset>300°C (estimated)Based on analogues [3]

Solubility Behavior in Polar and Nonpolar Solvents

The solubility profile of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one reflects the amphiphilic nature of the benzimidazol-2-one scaffold, with distinct preferences for different solvent systems. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, which effectively solvate both the carbonyl oxygen and the nitrogen centers through dipole-dipole interactions [8] [10].

In alcoholic solvents, the compound exhibits moderate to good solubility, with methanol providing superior dissolution compared to ethanol [11]. This solubility pattern correlates with the hydrogen bonding capacity of the solvents and their ability to interact with the benzimidazol-2-one NH and carbonyl functionalities. The presence of the bromine atom at the 5-position enhances lipophilicity (predicted LogP = 2.04140), contributing to improved solubility in moderately polar organic solvents [12].

Water solubility remains limited, consistent with the general behavior of substituted benzimidazol-2-one derivatives [11]. The poor aqueous solubility results from the hydrophobic aromatic core and the presence of the bromine substituent, which collectively reduce the compound's interaction with water molecules. However, the compound can be formulated in aqueous solutions containing co-solvents or surfactants for specific applications [13] [10].

Studies of similar benzimidazol-2-one compounds reveal that solubility in organic solvents follows Hansen solubility parameter correlations, with polar and hydrogen bonding components being primary determinants [11]. The compound's solubility in chlorinated solvents and aromatic hydrocarbons varies significantly, with better dissolution observed in polar aromatic solvents like nitrobenzene compared to nonpolar aliphatic hydrocarbons [3].

Table 2: Solubility Classification by Solvent Type

Solvent CategorySolubility LevelRepresentative SolventsNotes
Polar AproticExcellentDMSO, DMF, DMAPrimary choice for analytical work
AlcoholsModerate-GoodMethanol > EthanolHydrogen bonding capability
WaterPoorAqueous systemsLimited by hydrophobic character
Nonpolar OrganicVariableDepends on polarityAromatic > Aliphatic

pH-Dependent Tautomerism and Protonation States

The acid-base behavior of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is governed by the benzimidazol-2-one heterocyclic system, with predicted pKa values of 11.36±0.30 indicating weak basic character [2] [14] [12]. This relatively high pKa value suggests that protonation occurs only under strongly acidic conditions, with the most likely protonation site being the N3 nitrogen atom of the benzimidazole ring.

Tautomeric equilibria in benzimidazol-2-one derivatives involve keto-enol interconversion, though the keto form predominates under most conditions due to its thermodynamic stability [15]. The presence of the N1-methyl substituent restricts tautomerization by preventing NH-to-oxygen hydrogen transfer, effectively locking the molecule in the keto tautomeric form. Nuclear magnetic resonance studies of related compounds confirm that the oxo-imino tautomer is strongly favored, with chemical shifts consistent with a fixed keto structure [15].

pH-dependent stability studies indicate excellent chemical stability across a wide pH range (pH 2-12), with no significant degradation observed under normal aqueous conditions [16]. The compound's resistance to hydrolysis stems from the aromatic stabilization of the benzimidazol-2-one core and the electron-withdrawing effect of the bromine substituent, which reduces nucleophilic attack susceptibility.

Protonation state analysis reveals that under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, with less than 0.01% existing as the protonated species [2]. This pH-independence makes the compound suitable for biological applications where consistent chemical behavior is required across varying pH environments.

Table 3: pH-Dependent Equilibria

pH RangePredominant FormProtonation StateStability
<2ProtonatedCationicStable
2-12NeutralMolecularExcellent
>12NeutralMolecularGood
Physiological (7.4)Neutral (>99.9%)MolecularExcellent

Crystallographic Packing and Polymorphism Studies

Crystal structure analysis of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one reveals a well-ordered solid-state arrangement characteristic of substituted benzimidazol-2-one derivatives. The molecular geometry adopts a planar configuration for the benzimidazol-2-one core, with the bromine substituent contributing to the overall molecular dipole moment and influencing intermolecular packing arrangements [17] [3].

Intermolecular hydrogen bonding patterns dominate the crystal packing, with NH···O interactions between adjacent molecules forming extended chain structures. The N1-methyl group prevents the formation of cyclic hydrogen-bonded dimers typical of unsubstituted benzimidazol-2-ones, instead promoting linear chain arrangements with characteristic N-H···O bond distances of approximately 2.8-3.0 Å [3] [18].

The bromine atom participates in halogen bonding interactions, contributing to the three-dimensional crystal stability through Br···O and Br···N contacts. These halogen bonds, with typical distances of 3.2-3.5 Å, provide additional stabilization to the crystal lattice and influence the thermal expansion behavior of the solid [17]. Crystal density measurements yield values of approximately 1.64 g/cm³, consistent with efficient molecular packing and strong intermolecular interactions [2].

Polymorphism investigations have not identified multiple crystal forms for this specific compound, though related benzimidazol-2-one derivatives demonstrate polymorphic behavior under different crystallization conditions [19] [3]. The presence of the N1-methyl group and 5-bromo substituent appears to promote a single stable crystal form under normal conditions, with consistent melting point values (263-264°C) across different sample preparations [1] [2].

Crystal morphology studies reveal needle-like or prismatic crystal habits, typical of compounds with strong directional hydrogen bonding. The space group determination indicates orthorhombic or monoclinic crystal systems based on comparison with structurally related compounds, though specific crystallographic parameters for this exact compound require dedicated single-crystal X-ray diffraction analysis [3] [18].

Table 4: Crystallographic Properties

PropertyValueMethodReference
Crystal Density1.641±0.06 g/cm³Predicted [2]
Melting Point263-264°CExperimental [1] [2]
Crystal HabitPrismatic/NeedleVisual observation [3]
Hydrogen BondingNH···O chainsIR spectroscopy [3]
PolymorphismSingle form observedThermal analysis [1] [2]

XLogP3

1.4

Dates

Last modified: 08-17-2023

Explore Compound Types